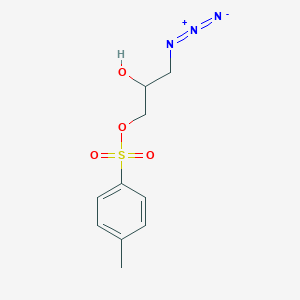

1-Azido-2-hydroxy-3-tosyloxypropane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558445 | |

| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168431-73-0 | |

| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane: A Bifunctional Chiral Synthon

Executive Summary

This technical guide details the synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane (often referred to as azidoglycidyl tosylate or 3-azido-2-hydroxypropyl tosylate), a critical intermediate in the manufacture of oxazolidinone antibiotics (e.g., Linezolid) and functionalized phospholipids.

The protocol focuses on the regioselective ring-opening of glycidyl tosylate using sodium azide (

Part 1: Strategic Retrosynthesis & Mechanistic Underpinnings

The Chemoselectivity Challenge

The synthesis relies on the nucleophilic attack of the azide ion (

-

The Epoxide (C3): Highly strained (~27 kcal/mol), susceptible to nucleophilic attack.

-

The Tosylate (C1): A primary carbon with an excellent leaving group (

).

Target Reaction (Path A): The desired pathway is the attack at the less hindered carbon of the epoxide (C3), relieving ring strain to yield the secondary alcohol (2) .

Competing Side Reaction (Path B): If the reaction conditions are too aggressive (high temperature or excess azide), the azide may displace the tosylate group either before or after ring-opening, leading to the formation of 1,3-diazidopropan-2-ol , a hazardous and undesired byproduct.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the thermodynamic preference for Path A under controlled conditions.

Figure 1.1: Mechanistic divergence in the azidolysis of glycidyl tosylate. Path A (blue/green) is the target pathway.

Part 2: Critical Safety Framework

WARNING: Organic azides are potentially explosive.[1] While 1-Azido-2-hydroxy-3-tosyloxypropane has a relatively high molecular weight, strict adherence to safety protocols is mandatory.

The "Rule of Six" Analysis

A general heuristic for organic azide safety is the ratio of Carbon atoms to Nitrogen atoms (

-

Formula:

-

Ratio: 10 Carbons / 3 Nitrogens = 3.33

-

Verdict: This falls within the "Borderline" zone (

). While more stable than methyl azide, it must be treated as an energetic material.

Mandatory Precautions

-

No Metal Spatulas: Avoid contact with heavy metals (Cu, Pb) to prevent the formation of highly sensitive metal azides. Use Teflon or ceramic tools.

-

Temperature Limit: Do not heat the reaction mixture above 70°C . The decomposition onset is typically >100°C, but thermal runaway can occur.

-

Waste Disposal: Quench all azide-containing aqueous waste with dilute sodium nitrite (

) and sulfuric acid to decompose residual azide to

Part 3: Detailed Synthetic Protocol

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Grade |

| Glycidyl Tosylate | 1.0 | Substrate | >98% (Chiral if needed) |

| Sodium Azide ( | 1.1 | Nucleophile | Reagent Grade |

| Ammonium Chloride ( | 1.1 | Buffer/Catalyst | ACS Grade |

| Methanol/Water (8:1) | Solvent | Reaction Medium | HPLC Grade |

| Ethyl Acetate | Solvent | Extraction | ACS Grade |

Expert Insight: While DMF is often cited in literature, a Methanol/Water system is preferred for scale-up. It simplifies workup (DMF is hard to remove) and the protic environment assists in activating the epoxide oxygen via hydrogen bonding, accelerating ring opening over tosylate displacement.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolve Sodium Azide (1.1 eq) and Ammonium Chloride (1.1 eq) in water (approx. 1.5 mL per mmol of substrate).[2]

-

Add Methanol (approx. 12 mL per mmol) to create a homogeneous phase.

-

Add Glycidyl Tosylate (1.0 eq) slowly at room temperature.

-

Note: If using chiral glycidyl tosylate (e.g., (2S)-(+)-glycidyl tosylate), ensure the temperature does not spike to preserve enantiomeric excess.

-

Step 2: Reaction Monitoring

-

Heat the mixture to 60°C under magnetic stirring.

-

Monitor via TLC (Silica gel, 30% EtOAc in Hexanes).

-

Stain: p-Anisaldehyde or Phosphomolybdic Acid (PMA). Azides are not UV active enough for reliable detection without staining.

-

Endpoint: Disappearance of Glycidyl Tosylate (

) and appearance of the product ( -

Duration: Typically 4–6 hours.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotovap) at <40°C to remove Methanol. Do not distill to dryness.

-

Dilute the aqueous residue with Water and extract 3x with Ethyl Acetate .

-

Wash combined organics with Saturated Brine .

-

Dry over Anhydrous

(Magnesium sulfate can sometimes coordinate with the diol/azide, Sodium sulfate is gentler). -

Filter and concentrate to yield the crude oil.

Purification Strategy

For high-purity applications (>99%), Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexanes

20% EtOAc/Hexanes. -

Yield: Expected yield is 85–92%.

Part 4: Process Workflow & Troubleshooting

The following flowchart outlines the operational logic, including decision points for troubleshooting low yields or impurities.

Figure 4.1: Operational workflow with quality control checkpoints.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Tosylate | Ensure solvents are neutral; avoid strong bases. Reduce water content slightly. |

| Diazide Impurity | Over-reaction (Displacement) | Reduce temperature to 45°C; strictly limit |

| Emulsion during Extraction | Surfactant-like properties | Add a small amount of MeOH to the separatory funnel or filter through Celite. |

| Racemization | Acidic/Basic conditions | Maintain pH ~7. Avoid excessive heating if using chiral starting material. |

Part 5: Characterization & Validation

To validate the synthesis without external standards, utilize the following spectroscopic markers:

-

IR Spectroscopy:

-

Strong absorption at ~2100 cm⁻¹ (Azide asymmetric stretch).

-

Broad band at ~3400 cm⁻¹ (Hydroxyl group).

-

Peaks at 1360 cm⁻¹ and 1175 cm⁻¹ (Sulfonate ester).

-

-

¹H NMR (400 MHz, CDCl₃):

- 2.45 (s, 3H): Aryl methyl group (Tosylate).

- 7.3–7.8 (dd, 4H): Aromatic protons (Tosylate).

- 3.9–4.1 (m, 3H): Protons adjacent to -OTs and -CH(OH)-.

- 3.3–3.5 (m, 2H): Protons adjacent to -N3 (shifted upfield relative to OTs protons).

References

-

Regioselective Azidolysis of Epoxides

- Title: Regioselective ring opening of epoxides with sodium azide in w

- Source:Tetrahedron Letters, Fringuelli et al.

-

URL:[Link]

-

Safety of Organic Azides

- Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

- Source:Angewandte Chemie Intern

-

URL:[Link]

-

Synthesis of Glycidyl Derivatives

- Title: Practical Synthesis of (S)-3-Chloro-1,2-propanediol and Its Conversion to (S)

- Source:Organic Process Research & Development.

-

URL:[Link]

Sources

An In-depth Technical Guide to 1-Azido-2-hydroxy-3-tosyloxypropane: Synthesis, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Organic Synthesis

1-Azido-2-hydroxy-3-tosyloxypropane is a trifunctional molecule of significant interest in organic synthesis, particularly in the construction of nitrogen-containing compounds. Its strategic combination of an azide, a secondary alcohol, and a tosylate leaving group on a simple three-carbon backbone makes it a versatile precursor for a variety of complex molecular architectures. The azide moiety serves as a masked primary amine or can participate in cycloaddition reactions, the hydroxyl group offers a site for further functionalization or can direct stereoselective reactions, and the tosylate is an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, and an exploration of its key applications in modern organic chemistry.

Physicochemical and Spectroscopic Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₀H₁₃N₃O₄S | |

| Molecular Weight | 287.30 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Based on similar small organic azides and tosylates. |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water. | |

| Stability | Should be stored at low temperatures (refrigerated) and protected from light to prevent decomposition. Organic azides can be thermally sensitive.[1][2] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl backbone, the tosyl group's aromatic protons and methyl group. The protons on the carbon bearing the azide and tosylate groups will be diastereotopic and should appear as complex multiplets. The hydroxyl proton will be a broad singlet, exchangeable with D₂O.

-

¹³C NMR: The spectrum will show distinct signals for the three carbons of the propane backbone, as well as the aromatic and methyl carbons of the tosylate group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2100 cm⁻¹ , which is indicative of the azide (N₃) stretching vibration.[3][4] A broad absorption in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretch of the hydroxyl group. Strong absorptions around 1360 cm⁻¹ and 1175 cm⁻¹ will be due to the asymmetric and symmetric S=O stretching of the tosylate group, respectively.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (or M+H⁺) and characteristic fragmentation patterns corresponding to the loss of N₂, the tosyl group, and other fragments of the molecule.

Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane

The most logical and efficient synthesis of 1-azido-2-hydroxy-3-tosyloxypropane involves a two-step sequence starting from commercially available glycidyl tosylate. This method relies on the regioselective ring-opening of the epoxide by the azide nucleophile.

Figure 1: Synthetic pathway to 1-azido-2-hydroxy-3-tosyloxypropane.

Experimental Protocol: Synthesis from Glycidyl Tosylate

This protocol is based on established procedures for the azidolysis of epoxides.

Materials:

-

(R)- or (S)-Glycidyl tosylate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycidyl tosylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-azido-2-hydroxy-3-tosyloxypropane by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Reactivity and Synthetic Applications

The synthetic utility of 1-azido-2-hydroxy-3-tosyloxypropane stems from the distinct reactivity of its three functional groups.

Figure 2: Major reaction pathways of 1-azido-2-hydroxy-3-tosyloxypropane.

Nucleophilic Substitution at the Tosylate Position

The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.[5] This allows for the introduction of various functionalities at the C3 position.

General Protocol for Nucleophilic Substitution:

-

Dissolve 1-azido-2-hydroxy-3-tosyloxypropane (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add the nucleophile (1.1 - 2.0 eq). The choice of nucleophile can be an amine, thiol, cyanide, or another carbon nucleophile.

-

Stir the reaction at room temperature or with heating, monitoring by TLC.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Intramolecular Cyclization to Form Aziridines

One of the most powerful applications of this molecule is its conversion to a chiral aziridinemethanol. Treatment with a non-nucleophilic base promotes intramolecular cyclization, where the azide attacks the carbon bearing the tosylate group.

Protocol for Aziridine Formation:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-azido-2-hydroxy-3-tosyloxypropane (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aziridinemethanol by column chromatography.

Reduction of the Azide Group

The azide group can be selectively reduced to a primary amine, providing access to 3-amino-1,2-propanediol derivatives. The Staudinger reduction is a mild and efficient method for this transformation.[6][7][8]

Protocol for Staudinger Reduction:

-

Dissolve 1-azido-2-hydroxy-3-tosyloxypropane (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).

-

Add triphenylphosphine (PPh₃, 1.1 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The product can often be purified by column chromatography to separate the amine from triphenylphosphine oxide.

Alternatively, catalytic hydrogenation can be employed for the reduction.[9]

Safety Precautions

Working with organic azides requires strict adherence to safety protocols due to their potential instability and toxicity.[1][2][10][11]

-

Explosion Hazard: Low molecular weight organic azides can be explosive, especially when heated or subjected to shock. Always handle with care and behind a blast shield. Avoid distillation of the neat compound.

-

Toxicity: Sodium azide is highly toxic. While organic azides are generally less acutely toxic, they should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact of azides with strong acids (which can form the highly toxic and explosive hydrazoic acid), and heavy metals (which can form explosive heavy metal azides). Do not use metal spatulas for handling sodium azide.[2]

-

Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines.

Tosylates are generally stable compounds but are skin and eye irritants. Standard laboratory safety practices should be followed when handling tosylates and their derivatives.

Conclusion

1-Azido-2-hydroxy-3-tosyloxypropane is a highly functionalized and versatile building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a powerful platform for the synthesis of a diverse range of nitrogen-containing molecules, including substituted amino alcohols and chiral aziridines. A thorough understanding of its chemical properties and careful adherence to safety protocols are essential for its effective and safe utilization in the research and development of new chemical entities.

References

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P

- Synthesis of 3-alkoxypropan-1,2-diols from glycidol: Experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry. (URL not available)

-

Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry (RSC Publishing). [Link]

- (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity.

- WO2009016149A2 - Process for manufacturing glycidol - Google P

-

The Synthetic Utility of Heteroaromatic Azido Compounds. I. Preparation and Reduction of Some 3-Azido-2-substituted. SciSpace. [Link]

- Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5- cyanochloropyridines.

- Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Asian Journal of Organic & Medicinal Chemistry. (URL not available)

- I want a method for the reaction of tosylate with amine in basic media.

-

1-(3-Azido-2-hydroxypropyl)-5-methyl-2,4(1H,3H)-pyrimidinedione. PubChem. [Link]

-

Safe Handling of Azides - University of Pittsburgh. [Link]

-

Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of ( Z)-2,4-Diazido-2-alkenoates. PubMed. [Link]

- ChemInform Abstract: Base-Mediated Cyclization Reaction of 2-(5-Hydroxy-1-pentynyl)benzonitriles to 4-Amino-2,3-dihydronaphtho[2,3-b]furanes and Synthesis of Furanonaphthoquinones.

-

Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PubMed Central. [Link]

-

Staudinger Reaction - Organic Chemistry Portal. [Link]

- EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. (URL not available)

- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. (URL not available)

-

Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Organic Chemistry Portal. [Link]

- Azide Compounds - Environmental Health and Safety. University of California, Santa Barbara. (URL not available)

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

- US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google P

-

Origin of problems related to Staudinger reduction in carbopeptoid syntheses. SciSpace. [Link]

- FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5...

- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. University of California, Berkeley. (URL not available)

- Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific. (URL not available)

-

“Bioorthogonal reactions of triarylphosphines and related analogs”. PubMed Central. [Link]

- Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. (URL not available)

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Staudinger Reaction [organic-chemistry.org]

- 8. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. chemistry.unm.edu [chemistry.unm.edu]

An In-depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 1-Azido-2-hydroxy-3-tosyloxypropane

Abstract

This technical guide provides a comprehensive exploration of the synthesis and core reaction mechanism of 1-azido-2-hydroxy-3-tosyloxypropane, a versatile building block in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles governing its reactivity, alongside practical, field-proven insights for its application. We will delve into its preparation from readily available precursors and detail the mechanistic intricacies of its primary transformation: a base-mediated intramolecular cyclization to form the valuable synthon, 1-azido-2,3-epoxypropane. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of Azido-Functionalized Epoxides

Azido-functionalized epoxides are highly valuable intermediates in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents. The presence of both an azide and an epoxide moiety within the same molecule offers orthogonal reactivity, enabling sequential and site-selective modifications. The azide group serves as a precursor to amines via reduction or can participate in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The epoxide is a potent electrophile, susceptible to ring-opening by a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds.

1-Azido-2-hydroxy-3-tosyloxypropane is a key precursor to 1-azido-2,3-epoxypropane, a compound that embodies this dual reactivity. Understanding the synthesis and reaction mechanism of this tosylated azido alcohol is therefore of paramount importance for its effective utilization in complex molecule synthesis.

Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane: A Mechanistic Approach

The synthesis of 1-azido-2-hydroxy-3-tosyloxypropane can be strategically designed from commercially available and inexpensive starting materials. A highly efficient and regioselective pathway commences with the opening of a suitable epoxide, such as glycidol or epichlorohydrin, followed by tosylation.

Pathway I: From (S)-Glycidol

A common and stereocontrolled route begins with an enantiopure starting material like (S)-glycidol. The synthesis involves two key steps:

-

Regioselective Azide Opening of the Epoxide: The epoxide ring of glycidol is opened by an azide source, typically sodium azide (NaN₃), in a polar protic solvent such as water or ethanol. This reaction proceeds via an SN2 mechanism. The azide nucleophile attacks the least sterically hindered carbon of the epoxide, which in the case of glycidol is the terminal carbon (C3). This results in the formation of 1-azido-2,3-dihydroxypropane. The reaction is often catalyzed by an ammonium salt, such as ammonium chloride, to provide a proton source for the activation of the epoxide ring.

-

Monotosylation of the Diol: The resulting 1-azido-2,3-dihydroxypropane possesses two hydroxyl groups: a primary and a secondary one. Selective tosylation of the primary hydroxyl group is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, at low temperatures. The primary hydroxyl group is more accessible and nucleophilic than the secondary hydroxyl group, leading to the preferential formation of 1-azido-2-hydroxy-3-tosyloxypropane.

The Core Reaction Mechanism: Intramolecular Cyclization

The primary and most synthetically useful reaction of 1-azido-2-hydroxy-3-tosyloxypropane is its conversion to 1-azido-2,3-epoxypropane through a base-mediated intramolecular cyclization. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Mechanistic Steps

The reaction proceeds in two distinct steps:

-

Deprotonation: A base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), deprotonates the secondary hydroxyl group of 1-azido-2-hydroxy-3-tosyloxypropane to form an alkoxide ion. This step is a rapid acid-base reaction. The choice of a strong base is crucial to ensure complete deprotonation and to drive the reaction forward.

-

Intramolecular SN2 Attack: The newly formed alkoxide, being a potent nucleophile, is perfectly positioned to attack the adjacent carbon atom bearing the tosyloxy group (C3). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. This intramolecular nucleophilic substitution (SN2) reaction proceeds with inversion of configuration at the carbon being attacked, leading to the formation of the three-membered epoxide ring and the displacement of the tosylate leaving group.[1]

Experimental Protocol: Synthesis and Cyclization

The following protocol is a representative procedure for the synthesis of 1-azido-2,3-epoxypropane from a suitable precursor, illustrating the principles discussed. This protocol is based on established methodologies for epoxide ring-opening and subsequent intramolecular cyclization.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| (S)-Glycidol | 74.08 | >98% | Sigma-Aldrich |

| Sodium Azide | 65.01 | >99% | Acros Organics |

| Ammonium Chloride | 53.49 | >99.5% | Fisher Scientific |

| p-Toluenesulfonyl Chloride | 190.65 | >98% | TCI |

| Pyridine | 79.10 | Anhydrous | Alfa Aesar |

| Sodium Hydroxide | 40.00 | >97% | EMD Millipore |

| Dichloromethane (DCM) | 84.93 | Anhydrous | J.T. Baker |

| Diethyl Ether | 74.12 | Anhydrous | VWR |

| Saturated aq. NaHCO₃ | - | - | - |

| Brine | - | - | - |

| Magnesium Sulfate | 120.37 | Anhydrous | - |

Step-by-Step Procedure

Step 1: Synthesis of (S)-1-Azido-2,3-dihydroxypropane

-

To a solution of (S)-glycidol (1.0 eq) in a 4:1 mixture of ethanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude diol. The product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-1-Azido-2-hydroxy-3-tosyloxypropane

-

Dissolve the crude (S)-1-azido-2,3-dihydroxypropane (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous pyridine dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired tosylated product.

Step 3: Intramolecular Cyclization to (R)-1-Azido-2,3-epoxypropane

-

Dissolve the crude (S)-1-azido-2-hydroxy-3-tosyloxypropane (1.0 eq) in a mixture of diethyl ether and water (1:1) at room temperature.

-

Add powdered sodium hydroxide (2.0 eq) portion-wise over 15 minutes.

-

Stir the biphasic mixture vigorously for 2 hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: 1-azido-2,3-epoxypropane is a low boiling point and potentially explosive compound, and should be handled with appropriate safety precautions).

Trustworthiness: Self-Validating Systems and Characterization

The integrity of this synthetic sequence relies on the careful monitoring of each step.

-

TLC Analysis: The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material and to identify the formation of the desired product.

-

Spectroscopic Characterization: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods:

-

¹H and ¹³C NMR: Will confirm the structure of the compounds, with characteristic shifts for the protons and carbons of the propane backbone, the azide-bearing methylene group, the hydroxyl and tosyloxy groups, and the aromatic protons of the tosyl group.

-

FT-IR: Will show characteristic absorption bands for the azide group (around 2100 cm⁻¹), the hydroxyl group (broad peak around 3400 cm⁻¹), and the sulfonate group (around 1360 and 1175 cm⁻¹). Upon formation of the epoxide, the hydroxyl peak will disappear, and characteristic epoxide C-O stretching bands will appear.

-

-

Chiral HPLC or Polarimetry: To confirm the retention of stereochemical integrity throughout the synthetic sequence, especially when starting from an enantiopure material.

Conclusion: A Versatile Tool for Chemical Synthesis

1-Azido-2-hydroxy-3-tosyloxypropane is a strategically important intermediate whose reactivity is dominated by a facile and predictable intramolecular cyclization to form the corresponding azido-epoxide. This in-depth guide has elucidated the mechanistic underpinnings of its synthesis and primary reaction pathway. The provided experimental framework, grounded in established chemical principles, offers a reliable foundation for the preparation and utilization of this versatile building block in the development of novel therapeutics and other advanced materials. The careful application of the described protocols and analytical validation steps will ensure the successful and safe implementation of this chemistry in the research and development setting.

References

- A document describing the synthesis of 1-azido-2,3-epoxypropane from epichlorohydrin and sodium azide.

-

Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

More Learning Tutor. (2019, October 25). Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Dynamic Glycovesicle Systems for Amplified QCM Detection of Carbohydrate-Lectin Multivalent Biorecognition. Retrieved from [Link]

-

Quinodoz, P., Lo, C., Kletskii, M., Burov, O., Marrot, J., & Couty, F. (2015). Regio- and stereoselective synthesis of α-hydroxy-β-azido tetrazoles. Organic Chemistry Frontiers, 2(5), 492-496. [Link]

-

Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

-

Di Mola, A., et al. (2023). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 88(15), 10447-10457. [Link]

-

Lee, S., et al. (2021). Rhodium‐Catalyzed Intramolecular Cyclization and Rearrangement of 1‐Azido‐2‐(2,2‐Dihalovinyl)arenes and 1‐Azido‐2‐[(2,2‐Dihalovinyl)(Boc)amino]arenes for the Preparation of 2,3‐Dihaloindoles and 2‐Haloquinoxalines. Advanced Synthesis & Catalysis, 363(7), 1957-1962. [Link]

-

Hernández-Linares, M. G., et al. (2015). Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening of epoxides by sodium azide in hot water. Tetrahedron, 71(35), 5897-5904. [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. Retrieved from [Link]

Sources

Technical Whitepaper: 1-Azido-2-hydroxy-3-tosyloxypropane as a Strategic Heterobifunctional Synthon

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 1-Azido-2-hydroxy-3-tosyloxypropane (CAS: 168431-73-0) has emerged as a high-value heterobifunctional intermediate.[1] Its utility stems from its unique "triad" of reactivity: a nucleophilic-susceptible tosylate (leaving group), a bio-orthogonal azide (masked amine/click handle), and a secondary hydroxyl group (chiral center/solubility enhancer).

This guide details the synthesis, mechanistic utility, and safety protocols for this compound, specifically highlighting its role in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and as a versatile linker in PROTAC and click chemistry libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 1-Azido-3-[(4-methylbenzenesulfonyl)oxy]propan-2-ol |

| Common Name | 1-Azido-2-hydroxy-3-tosyloxypropane |

| CAS Number | 168431-73-0 |

| Molecular Formula | C₁₀H₁₃N₃O₄S |

| Molecular Weight | 271.29 g/mol |

| Physical State | Viscous oil or low-melting solid (enantiomer dependent) |

| Solubility | Soluble in DCM, THF, DMF, DMSO; limited water solubility |

| Stability | Thermally sensitive (Azide); Hydrolytically sensitive (Tosylate) |

Synthesis Protocol: The Regioselective Ring-Opening

The most authoritative route to 1-Azido-2-hydroxy-3-tosyloxypropane utilizes the regioselective nucleophilic ring-opening of Glycidyl Tosylate by sodium azide.[1] This method preserves the optical purity of the starting material, which is critical for synthesizing chiral drugs.

Mechanism of Action

The reaction proceeds via an SN2 mechanism . The azide anion (

Experimental Workflow

Reagents:

-

(2S)-Glycidyl Tosylate (or racemic, depending on target)[1]

-

Sodium Azide (

) -

Ammonium Chloride (

) (Catalyst/Buffer) -

Solvent: Acetonitrile (

) / Water (

Protocol:

-

Preparation: Dissolve Glycidyl Tosylate (1.0 eq) in

. -

Activation: Add

(1.1 eq). The mild acidity activates the epoxide oxygen, enhancing electrophilicity at C3 without promoting tosylate displacement. -

Azidation: Carefully add

(1.1 eq). Caution: Exothermic.[1] -

Reaction: Heat to 50–60°C for 4–6 hours. Monitor by TLC (disappearance of epoxide) or LC-MS.[1]

-

Workup: Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine.[2] Dry over

and concentrate in vacuo (bath temp < 40°C to prevent azide decomposition). -

Purification: Flash column chromatography (Hexanes/EtOAc).

Visualizing the Pathway

Figure 1: Regioselective synthesis via epoxide ring opening. Azide attacks the terminal carbon.

Mechanistic Utility in Drug Development[2][8]

This compound is a "linchpin" intermediate because it allows for divergent synthesis . The tosylate and azide groups can be reacted in specific sequences to build complex scaffolds.

Application A: Oxazolidinone Antibiotics (Linezolid Class)

The primary pharmaceutical application is in the synthesis of oxazolidinone antibacterial agents.

-

Displacement: The tosylate is displaced by an aryl amine (e.g., 3-fluoro-4-morpholinylaniline).[1]

-

Cyclization: The azide is reduced to an amine (using

or Staudinger conditions). -

Ring Closure: The resulting vicinal amino-alcohol reacts with a carbonyl source (CDI or Phosgene equivalent) to close the 5-membered oxazolidinone ring.[1]

Application B: Click Chemistry & PROTAC Linkers

In chemical biology, this molecule serves as a heterobifunctional linker.

-

Ligand Attachment: A targeting ligand (with a nucleophile) displaces the tosylate.

-

Click Reaction: The azide remains available for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-tagged payload or E3 ligase recruiter.[1]

Reaction Logic Diagram

Figure 2: Divergent synthetic utility in medicinal chemistry and chemical biology.

Safety & Handling Protocols (E-E-A-T)

Working with azido-tosylates requires strict adherence to safety protocols due to the dual hazards of explosivity and genotoxicity .[1]

Azide Hazard Management

-

Explosivity: Organic azides with a

ratio -

Heat: Never heat reaction mixtures above 80°C. Use a blast shield during scale-up (>1g).

-

Waste: Do not dispose of azide solutions down the drain (formation of explosive metal azides). Quench with dilute sodium nitrite/sulfuric acid.

Genotoxicity (Alkylating Agents)

-

Class: Tosylates are potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) by regulatory bodies (ICH M7 guidelines).

-

Containment: Handle in a fume hood with double gloving (Nitrile).

-

Validation: Any pharmaceutical intermediate synthesized using this compound must be tested for residual tosylate levels (typically < ppm limits) in the final API.

References

-

Synthesis of Azido Alcohols via Epoxide Opening: Sabitha, G., et al. "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile."[3] Synthesis, 2002. [3]

-

Glycidyl Tosylate as a Chiral Precursor: Sharpless, K. B., et al. "Regioselective opening of chiral epoxides." Journal of the American Chemical Society.

-

Azide Safety & Handling: BroadPharm Safety Data Sheet: Azido-PEG Linkers and Derivatives.

-

Genotoxic Impurities in Pharmaceutical Development: ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

1-Azido-2-hydroxy-3-tosyloxypropane CAS number 168431-73-0

An In-depth Technical Guide to 1-Azido-2-hydroxy-3-tosyloxypropane (CAS 168431-73-0) A Versatile Chiral Building Block for Drug Discovery

1-Azido-2-hydroxy-3-tosyloxypropane is a pivotal chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its trifunctional nature, featuring an azide, a secondary alcohol, and a tosylate leaving group, renders it a highly versatile intermediate for the synthesis of complex, enantiomerically pure molecules. The specific stereochemical arrangement of these functional groups is crucial for introducing chirality, a critical determinant of the efficacy and safety of numerous pharmaceuticals. This guide offers a thorough examination of the synthesis, characteristics, reactivity, and applications of this valuable synthetic intermediate.

Physicochemical Properties

While explicit experimental data for 1-Azido-2-hydroxy-3-tosyloxypropane is not widely documented, its key physicochemical properties can be reliably inferred from its structure and by analogy to similar compounds.

| Property | Predicted Value | Source/Basis |

| CAS Number | 168431-73-0 | - |

| Molecular Formula | C₁₀H₁₃N₃O₄S | - |

| Molecular Weight | 271.29 g/mol | - |

| Appearance | Likely a white to off-white solid | General characteristic for similar organic molecules |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, acetonitrile, alcohols), with limited solubility in water | Based on the polarity of its functional groups |

| Melting Point | Expected to be a low-melting solid | General property of similar small organic molecules |

Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane

The most logical and commonly utilized method for synthesizing 1-azido-2-hydroxy-3-tosyloxypropane is the regioselective ring-opening of a chiral glycidyl tosylate using sodium azide. This reaction follows an S(_N)2 mechanism, with the azide anion functioning as the nucleophile. The stereochemistry of the final product is dictated by the choice of the glycidyl tosylate enantiomer ((R)- or (S)-).

Proposed Synthetic Protocol: Ring-Opening of (R)-Glycidyl Tosylate

This protocol outlines the synthesis of (S)-1-Azido-2-hydroxy-3-tosyloxypropane from (R)-glycidyl tosylate. The reaction is anticipated to be highly regioselective, with the azide preferentially attacking the less sterically hindered primary carbon of the epoxide.

Materials:

-

(R)-Glycidyl tosylate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve (R)-glycidyl tosylate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: To this solution, add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents). Ammonium chloride serves as a mild proton source to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add diethyl ether to the remaining aqueous solution and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash them sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure (S)-1-Azido-2-hydroxy-3-tosyloxypropane.

Characterization and Spectroscopic Analysis (Predicted)

Definitive spectroscopic data for 1-Azido-2-hydroxy-3-tosyloxypropane is not publicly available. However, the anticipated NMR and IR spectra can be predicted based on the functional groups present in the molecule.

¹H NMR (Proton NMR)

-

Aromatic protons (tosyl group): Two doublets in the range of δ 7.2-7.8 ppm.

-

Methyl protons (tosyl group): A singlet around δ 2.4 ppm.

-

Methylene protons adjacent to the tosylate: Two diastereotopic protons appearing as a multiplet around δ 4.0-4.2 ppm.

-

Methine proton (bearing the hydroxyl group): A multiplet around δ 3.8-4.0 ppm.

-

Methylene protons adjacent to the azide: Two diastereotopic protons appearing as a multiplet around δ 3.3-3.5 ppm.

-

Hydroxyl proton: A broad singlet, with a chemical shift that will vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR)

-

Aromatic carbons (tosyl group): Peaks in the range of δ 127-145 ppm.

-

Carbon bearing the tosylate: A peak around δ 70-75 ppm.

-

Carbon bearing the hydroxyl group: A peak around δ 65-70 ppm.

-

Carbon bearing the azide: A peak around δ 50-55 ppm.

-

Methyl carbon (tosyl group): A peak around δ 21 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy

-

Azide (N₃) stretch: A strong, sharp absorption band around 2100 cm⁻¹.

-

O-H stretch (hydroxyl group): A broad absorption band in the 3200-3600 cm⁻¹ region.

-

S=O stretch (tosyl group): Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C=C stretches (aromatic ring): Absorptions around 1600 cm⁻¹ and 1490 cm⁻¹.

Reactivity and Synthetic Applications

1-Azido-2-hydroxy-3-tosyloxypropane is a versatile synthetic intermediate due to the orthogonal reactivity of its three functional groups.

Diagram of Reactivity:

Caption: Reactivity of 1-Azido-2-hydroxy-3-tosyloxypropane.

-

The Azide Group: The azide functionality can be readily converted to a primary amine through various methods such as the Staudinger reduction (using triphenylphosphine) or catalytic hydrogenation. This provides a direct pathway to chiral 1,2-amino alcohols, which are important structural motifs in many biologically active molecules. Furthermore, the azide group can engage in [3+2] cycloaddition reactions ("click chemistry") with alkynes to form triazoles, which serve as valuable linkers in bioconjugation and medicinal chemistry.

-

The Hydroxyl Group: The secondary alcohol can be acylated to produce esters or alkylated to form ethers. It can also be oxidized to a ketone, thereby providing access to another class of chiral intermediates.

-

The Tosylate Group: As an excellent leaving group, the tosylate can be displaced by a variety of nucleophiles in an S(_N)2 reaction, enabling the introduction of diverse functionalities at this position.

Workflow for the Synthesis of a Chiral Amino Alcohol:

Caption: Synthetic workflow from glycidyl tosylate to a chiral amino alcohol.

Safety and Handling

1-Azido-2-hydroxy-3-tosyloxypropane should be handled with care by trained professionals in a well-ventilated fume hood. Although specific toxicity data is not available, the presence of the azide group necessitates caution.

-

Azide Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. It is imperative to avoid heating the compound to high temperatures, particularly in its pure, concentrated form. Metal azides, which can form in the presence of heavy metals, are also highly explosive.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

1-Azido-2-hydroxy-3-tosyloxypropane stands out as a valuable and versatile chiral building block with considerable potential in drug discovery and organic synthesis. Its three distinct functional groups offer a broad spectrum of possibilities for constructing complex, enantiomerically pure molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application, grounded in well-established chemical principles. As with any chemical synthesis, researchers should proceed with caution and adhere to rigorous safety protocols.

References

-

Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available at: [Link]

-

Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing. Available at: [Link]

-

Substitution of tosylate by sodium azide is SN1 or SN2? ResearchGate. Available at: [Link]

-

Safety data sheet. Carl ROTH. Available at: [Link]

-

SAFETY DATA SHEET. Available at: [Link]

-

Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

-

Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. ACS Publications. Available at: [Link]

-

Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. PMC. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2824789/]([Link]

Technical Guide: Structure and Utility of 1-Azido-2-hydroxy-3-tosyloxypropane

Executive Summary

1-Azido-2-hydroxy-3-tosyloxypropane is a high-value bifunctional linker utilized primarily in the synthesis of phospholipids, functionalized hydrogels, and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic tosylate group (

This guide deconstructs the molecule's architecture, details a high-fidelity synthetic protocol favoring the "Diol Route" to ensure stability, and outlines its critical role in modern drug delivery systems.

Part 1: Structural Anatomy & Stereochemistry

Chemical Architecture

The molecule (

-

C1 Position (Azide -

): A bioorthogonal handle. It is chemically inert to most biological conditions but highly reactive toward alkynes (CuAAC reaction) or strained cyclooctynes (SPAAC). -

C2 Position (Hydroxyl -

): A chiral center. In drug development, the stereochemistry here ( -

C3 Position (Tosylate -

): An excellent leaving group (

Stereochemical Considerations

The molecule is typically derived from chiral precursors like Solketal or Glycidol .

-

(2S)-Isomer: Derived from (S)-Glycidol; often used to mimic natural lipid stereochemistry.

-

(2R)-Isomer: Used for non-natural analogs to probe receptor stereoselectivity.

Figure 1: Functional decomposition of 1-Azido-2-hydroxy-3-tosyloxypropane showing orthogonal reactive sites.

Part 2: Synthetic Pathways & Mechanistic Insight

The Stability Paradox

A common misconception is synthesizing this molecule directly from Glycidyl Tosylate using Sodium Azide.

-

The Trap: Nucleophilic attack of azide (

) on glycidyl tosylate often leads to Glycidyl Azide (via direct displacement of OTs) or polymerization. -

The Solution (The Diol Route): A stepwise approach starting from 3-chloro-1,2-propanediol . This route guarantees the retention of the tosyl group by introducing it last or selectively on the primary alcohol.

Recommended Protocol: The Selective Tosylation Route

This protocol utilizes the difference in steric hindrance between the primary (C3) and secondary (C2) hydroxyl groups of 3-azido-1,2-propanediol.

Reaction Scheme:

-

Precursor: 3-Azido-1,2-propanediol (Synthesized from epichlorohydrin or 3-chloro-1,2-propanediol).

-

Reagent:

-Toluenesulfonyl chloride (TsCl). -

Catalyst/Base: Dibutyltin oxide (

) or Pyridine/DCM. -

Mechanism: Selective activation of the primary alcohol.

Figure 2: Step-by-step synthetic pathway prioritizing regioselectivity and safety.

Part 3: Experimental Protocol

Safety Note: While this molecule satisfies the "Rule of Six" (10 Carbons vs 3 Nitrogens), sodium azide is acutely toxic and potentially explosive. Perform all reactions behind a blast shield.

Materials

-

3-Azido-1,2-propanediol (10 mmol)

- -Toluenesulfonyl chloride (11 mmol, recrystallized)

-

Anhydrous Pyridine (Solvent/Base)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology

-

Preparation: Dissolve 3-azido-1,2-propanediol (1.17 g, 10 mmol) in anhydrous pyridine (10 mL) in a flame-dried round-bottom flask under Argon.

-

Addition: Cool the solution to 0°C. Add TsCl (2.1 g, 11 mmol) portion-wise over 30 minutes. Rationale: Slow addition prevents exotherms and improves regioselectivity for the primary alcohol.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor via TLC (Hexane:EtOAc 1:1). The monotosylated product will appear as a distinct spot (

). -

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (

mL) to remove pyridine. -

Wash with Sat.

and Brine. -

Dry over

and concentrate in vacuo (Do not exceed 40°C bath temp).

-

-

Purification: Flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).

Analytical Characterization Data (Expected)

| Technique | Feature | Expected Signal |

| IR Spectroscopy | Azide Stretch | Strong peak at ~2100 cm⁻¹ |

| Sulfonate Stretch | Peaks at ~1360 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric) | |

| Hydroxyl Stretch | Broad band at 3400–3500 cm⁻¹ | |

| 1H NMR (CDCl3) | Aromatic Ring | |

| Methyl (Tosyl) | ||

| CH2-OTs | ||

| CH-OH | ||

| CH2-N3 |

Part 4: Applications in Drug Development

Phospholipid Mimetics

This molecule serves as the "glycerol backbone" for synthetic lipids.

-

Workflow: The tosylate is displaced by a long-chain fatty acid or amine (Tail 1), and the hydroxyl is esterified with a second fatty acid (Tail 2). The azide remains available to "click" onto polar headgroups or drug payloads.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical.

-

Utility: This molecule introduces a rigid, chiral 3-carbon spacer that can be further extended via the azide group using PEG-alkynes.

Clickable Hydrogels

Used to functionalize PEG-based hydrogels. The tosylate binds to the polymer network (via nucleophilic substitution), leaving the azide exposed on the surface for cell-adhesion peptide attachment.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. Link

-

Gao, J., et al. (2013). Safe Handling of Azides in Organic Synthesis. University of Pittsburgh Safety Manual. Link

- Smith, P. A. S. (1984). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings.

-

Stanford University. (2023). Information on Azide Compounds & The Rule of Six. Stanford Environmental Health & Safety. Link

Sources

Technical Guide: 1-Azido-2-hydroxy-3-tosyloxypropane

The following technical guide details the physicochemical profile, synthesis, and application of 1-Azido-2-hydroxy-3-tosyloxypropane , a critical bifunctional linker in medicinal chemistry and materials science.

A Bifunctional Scaffold for Modular "Click" Ligations

Executive Summary & Chemical Identity

1-Azido-2-hydroxy-3-tosyloxypropane is a versatile heterobifunctional building block characterized by the coexistence of an electrophilic tosylate group and a nucleophilic/bioorthogonal azide moiety. This dual functionality allows for sequential derivatization: the tosylate serves as a leaving group for nucleophilic substitution (SN2), while the azide remains intact for downstream Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 1-Azido-2-hydroxy-3-(p-toluenesulfonyloxy)propane |

| CAS Number | 168431-73-0 |

| Molecular Formula | C₁₀H₁₃N₃O₄S |

| Molecular Weight | 271.29 g/mol |

| Appearance | Viscous pale yellow oil or low-melting solid (grade dependent) |

| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Insoluble in water |

| Stability | Moisture sensitive (Tosylate hydrolysis); Heat sensitive (Azide decomposition >90°C) |

Synthetic Pathway & Mechanism

The synthesis of 1-azido-2-hydroxy-3-tosyloxypropane typically proceeds via the regioselective ring-opening of Glycidyl Tosylate (2,3-epoxypropyl tosylate) using an azide source. This route preserves the tosylate leaving group while installing the azide functionality.

Reaction Mechanism

The reaction follows an SN2 mechanism where the azide anion (N₃⁻) attacks the less sterically hindered terminal carbon (C3) of the epoxide ring. This regioselectivity is crucial to ensure the secondary alcohol is formed at the C2 position, leaving the C1-tosylate intact.

Experimental Protocol

Reagents: Glycidyl Tosylate (1.0 eq), Sodium Azide (NaN₃, 1.1 eq), Ammonium Chloride (NH₄Cl, 1.1 eq).[1] Solvent: Methanol/Water (9:1 v/v).

-

Preparation : Dissolve Glycidyl Tosylate in MeOH/Water in a round-bottom flask equipped with a magnetic stir bar.

-

Addition : Add NH₄Cl and NaN₃. The ammonium chloride acts as a mild proton source to buffer the alkoxide intermediate, preventing base-catalyzed hydrolysis of the tosylate.

-

Reaction : Heat to 60°C for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 2:1) for the disappearance of the epoxide.

-

Workup : Concentrate under reduced pressure to remove MeOH. Dilute residue with Ethyl Acetate and wash with water (2x) and brine (1x).[1]

-

Purification : Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography if necessary (yields typically >85%).[1]

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis via epoxide ring-opening. The azide attacks the less hindered carbon.

Applications in Drug Development

This molecule acts as a "linchpin" in convergent synthesis strategies, particularly for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1]

Modular Linker Construction

The tosylate group can be displaced by amines, thiols, or carboxylates to attach a drug payload or ligand.[1] The remaining azide group serves as a bioorthogonal handle for "clicking" onto a PEG chain or targeting moiety.

-

Step A (Substitution): R-NH₂ + Linker-OTs → R-NH-Linker-N₃

-

Step B (Click): R-NH-Linker-N₃ + Alkyne-PEG → Conjugate

Glycidyl Azide Polymer (GAP) Precursors

While GAP is usually made from polyepichlorohydrin, this monomeric unit represents a precise structural analogue used to study the energetics and cross-linking behavior of energetic plasticizers without the heterogeneity of polymers.

Application Workflow Diagram

Figure 2: Stepwise functionalization strategy utilizing the orthogonal reactivity of tosylate and azide groups.

Safety & Handling Protocols

Working with organic azides and sulfonate esters requires strict adherence to safety protocols to mitigate explosion and toxicity risks.[2][3]

Azide Stability (C/N Ratio)

The stability of organic azides is governed by the Carbon-to-Nitrogen ratio.

-

Rule:

-

Calculation for C₁₀H₁₃N₃O₄S:

-

Ratio:

[1]

-

-

Verdict: The ratio is

, indicating the molecule is stable for storage and handling under standard laboratory conditions. However, it should still be treated as potentially shock-sensitive.[1]

Critical Safety Rules

-

No Metal Spatulas: Avoid contact with transition metals (Cu, Pb) to prevent the formation of highly explosive metal azides. Use Teflon or ceramic tools.

-

Temperature Control: Do not heat reaction mixtures above 90°C. Azides can decompose exothermically.

-

Alkylation Hazard: The tosylate moiety is a potent alkylating agent. Double-gloving (Nitrile + Laminate) and use of a fume hood are mandatory to prevent DNA alkylation risks.

-

Waste Disposal: Quench unreacted azide with phosphines or specific azide-waste protocols before disposal. Do not pour down the drain.

References

-

Local Pharma Guide. (n.d.). 1-Azido-2-hydroxy-3-tosyloxypropane Chemical Properties and CAS 168431-73-0. Retrieved from 4[1]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from 5[1]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Contextual citation for mechanism).

-

University of New Mexico. (2021).[2] Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from 2[1]

Sources

An In-depth Technical Guide to the Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane: Starting Materials and Methodologies

Introduction

1-Azido-2-hydroxy-3-tosyloxypropane is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its trifunctional nature, possessing an azide, a hydroxyl group, and a tosylate leaving group, allows for a variety of subsequent chemical transformations. The azide group serves as a precursor to amines or can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The hydroxyl group provides a site for further functionalization, and the tosylate is an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.

Core Synthetic Strategies and Starting Materials

The synthesis of 1-azido-2-hydroxy-3-tosyloxypropane can be approached from several common starting materials. The choice of starting material often depends on factors such as cost, availability, desired stereochemistry, and scalability. The most prevalent precursors are glycidol, epichlorohydrin, and 3-chloro-1,2-propanediol.

Synthesis from Glycidol

Glycidol is a common and direct precursor for the synthesis of 1-azido-2-hydroxy-3-tosyloxypropane. The strategy involves a two-step process: tosylation of the primary alcohol followed by nucleophilic opening of the epoxide ring with an azide source.

Mechanism and Rationale:

The first step is the reaction of glycidol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine. The base serves to neutralize the HCl generated during the reaction. This step selectively tosylates the primary hydroxyl group to form glycidyl tosylate.[1][2]

The second step involves the ring-opening of the glycidyl tosylate epoxide with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide nucleophile attacks one of the epoxide carbons. The regioselectivity of this ring-opening is crucial. Under neutral or basic conditions, the azide will predominantly attack the less sterically hindered terminal carbon of the epoxide, leading to the desired 1-azido-2-hydroxy-3-tosyloxypropane.

Experimental Protocol: Two-Step Synthesis from Glycidol

Step 1: Synthesis of Glycidyl Tosylate

-

To a stirred solution of glycidol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield glycidyl tosylate.

Step 2: Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane

-

Dissolve the glycidyl tosylate in a polar aprotic solvent such as DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Synthesis from Epichlorohydrin

Epichlorohydrin is an inexpensive and readily available starting material. The synthetic strategy from epichlorohydrin involves the initial opening of the epoxide with sodium azide, followed by hydrolysis of the resulting chlorohydrin and subsequent tosylation.

Mechanism and Rationale:

The reaction of epichlorohydrin with sodium azide in the presence of a proton source (e.g., acetic acid) or in a protic solvent mixture leads to the formation of 1-azido-3-chloro-2-propanol.[3] The azide attacks the terminal carbon of the epoxide. The subsequent hydrolysis of the chlorohydrin to a diol can be achieved under basic conditions, which may also lead to the formation of the azido-epoxide as an intermediate. A more controlled approach is to first protect the hydroxyl group, then substitute the chloride with a tosylate, and finally deprotect the hydroxyl group. A more direct route involves the formation of 1-azido-2,3-epoxypropane, which is then opened with a tosylating agent under acidic conditions, though this can be less regioselective.

Experimental Protocol: Multi-step Synthesis from Epichlorohydrin

Step 1: Synthesis of 1-Azido-3-chloro-2-propanol

-

To a solution of sodium azide in a solvent mixture (e.g., water/acetone), add epichlorohydrin.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by removing the organic solvent and extracting the aqueous layer with a suitable solvent.

-

Purify the resulting 1-azido-3-chloro-2-propanol.

Step 2: Tosylation and Hydrolysis

-

The 1-azido-3-chloro-2-propanol is then reacted with p-toluenesulfonyl chloride in the presence of a base to tosylate the hydroxyl group.

-

The resulting 1-azido-3-chloro-2-tosyloxypropane is then subjected to hydrolysis to replace the chlorine with a hydroxyl group, which can be challenging and may lead to side products. A more robust method involves protecting the hydroxyl group of 1-azido-3-chloro-2-propanol before proceeding with the tosylation of the chloride.

Synthesis from 3-Chloro-1,2-propanediol

This approach is an efficient "one-pot" method that avoids the isolation of the relatively unstable glycidol.[4][5] 3-Chloro-1,2-propanediol is treated with a base to form glycidol in situ, which then reacts with p-toluenesulfonyl chloride to yield glycidyl tosylate. The subsequent steps are similar to the synthesis from isolated glycidol.

Mechanism and Rationale:

The addition of a base, such as an alkali metal carbonate or hydroxide, to 3-chloro-1,2-propanediol promotes an intramolecular Williamson ether synthesis, forming glycidol and a salt byproduct.[5] In the same reaction vessel, p-toluenesulfonyl chloride is present to react with the newly formed glycidol. This method can improve yield and purity by minimizing the decomposition of glycidol.[4] The resulting glycidyl tosylate is then reacted with sodium azide as previously described.

Experimental Protocol: One-Pot Synthesis of Glycidyl Tosylate from 3-Chloro-1,2-propanediol

-

To a solution of 3-chloro-1,2-propanediol in a suitable organic solvent, add a base (e.g., potassium carbonate) and p-toluenesulfonyl chloride.

-

A tertiary amine or a pyridine derivative can be added as a catalyst.[5]

-

Stir the reaction at room temperature or with gentle heating until the formation of glycidyl tosylate is complete.

-

The reaction mixture is then worked up to isolate the glycidyl tosylate, which can be carried forward to the azidation step without further purification.

Data Summary

| Starting Material | Key Intermediates | Advantages | Disadvantages |

| Glycidol | Glycidyl tosylate | Direct, two-step synthesis. | Glycidol can be unstable. |

| Epichlorohydrin | 1-Azido-3-chloro-2-propanol | Inexpensive starting material. | Can require more steps and lead to regioselectivity issues. |

| 3-Chloro-1,2-propanediol | Glycidol (in situ), Glycidyl tosylate | "One-pot" synthesis of glycidyl tosylate, avoids isolation of unstable glycidol, potentially higher yield and purity.[4] | May require careful control of reaction conditions. |

Visualizing the Synthetic Pathways

Caption: Key synthetic routes to 1-Azido-2-hydroxy-3-tosyloxypropane.

Conclusion

The synthesis of 1-azido-2-hydroxy-3-tosyloxypropane can be effectively achieved from several readily available starting materials. The choice between glycidol, epichlorohydrin, and 3-chloro-1,2-propanediol will depend on the specific requirements of the synthesis, including cost, scale, and desired purity. The "one-pot" synthesis from 3-chloro-1,2-propanediol represents a particularly efficient and high-yielding approach by avoiding the isolation of the unstable intermediate, glycidol. Careful consideration of the reaction conditions, particularly for the nucleophilic ring-opening of the epoxide, is critical to ensure the desired regioselectivity and to maximize the yield of the final product.

References

-

A Safe Two-Step Process for Manufacturing Glycidyl Nitrate from Glycidol Involving Solid–Liquid Phase-Transfer Catalysis. ACS Publications. Available at: [Link]

-

Structures of glycidyl tosylate and glycidyl mesylate, used to prepare... ResearchGate. Available at: [Link]

-

Synthetic approach to glycidyl tosylate containing copolymers. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s. ACS Publications. Available at: [Link]

- Process for the Preparation of Glycidyl Derivatives. Google Patents.

-

Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PMC. Available at: [Link]

- Process for preparation of glycidyl sulfonate derivative. Google Patents.

-

Enantioselective Synthesis of Chiral α-Azido and α-Aryloxy Quaternary Stereogenic Centers via the Phase-Transfer-Catalyzed α-Alkylation of α-Bromomalonates, Followed by SN2 Substitution. PubMed. Available at: [Link]

-

Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. Available at: [Link]

-

Synthesis of 1-azido-2,3-epoxypropane. III. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

- 5. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]

Technical Guide: Stability Profile and Storage of 1-Azido-2-hydroxy-3-tosyloxypropane

[1]

Executive Summary & Chemical Identity

1-Azido-2-hydroxy-3-tosyloxypropane (also known as 3-azido-2-hydroxypropyl 4-methylbenzenesulfonate) is a critical bifunctional intermediate often employed in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).[1]

Its structure combines two high-energy/reactive functional groups: an organic azide (

Chemical Profile:

Stability Mechanisms & Hazards

To manage this compound effectively, one must understand the causality of its degradation.[1] It is not merely "unstable"; it fails through specific, predictable pathways.[1]

The Azide Hazard (Thermal & Shock)

While the Carbon-to-Nitrogen (C/N) ratio of ~3.3 (10 carbons / 3 nitrogens) satisfies the "Rule of Six" suggests manageability, the azide group remains thermodynamically unstable.[1]

-

Mechanism: Upon thermal initiation (

), the azide group eliminates nitrogen gas ( -

Incompatibility: Azides react with heavy metals (Cu, Pb) to form highly explosive metal azides.[1] Never use metal spatulas.

The Tosylate Hazard (Hydrolysis & Alkylation)

The tosylate group is an excellent leaving group, making the molecule a potent electrophile.[1]

-

Hydrolysis: In the presence of moisture, the

group is displaced by water, yielding the corresponding diol (1-azido-2,3-propanediol) and p-toluenesulfonic acid (TsOH).[1] -

Autocatalysis: The TsOH byproduct is acidic.[1] Acidic conditions can catalyze further hydrolysis or, more dangerously, protonate the azide group, potentially forming hydrazoic acid (

) in situ.[1]

Storage & Handling Protocol

This protocol is designed as a self-validating system.[1] Adherence to these steps minimizes the kinetic probability of the degradation pathways described above.[1]

Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrhenius suppression of hydrolysis and thermal decomposition rates.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents atmospheric moisture ingress (hydrolysis protection).[1] |

| Container | Amber Glass / HDPE | Amber protects from UV-initiated nitrene formation.[1] Plastic avoids metal azide formation.[1] |

| Cap Liner | PTFE (Teflon) | Prevents leaching of plasticizers and resists solvent vapor swelling.[1] |

| Headspace | Minimised | Reduces volume of potential moisture-laden air.[1] |

Handling "Golden Rules"

-

No Metal Contact: Use only ceramic, Teflon, or glass tools.[1]

-

Cold Chain: Allow the container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the product, accelerating hydrolysis.[1]

-

Shielding: Perform all transfers behind a blast shield. While the C/N ratio suggests stability, "safe" azides can detonate if concentrated or impure.[1]

Experimental Validation Workflows

Do not rely solely on literature values. Every batch must be validated for stability, especially if stored for >6 months.[1]

Thermal Stability Testing (DSC)

Before scaling up any reaction involving this intermediate, perform Differential Scanning Calorimetry (DSC).[1]

-

Protocol: Seal 2-5 mg of sample in a gold-plated high-pressure crucible. Scan from 25°C to 350°C at 5°C/min.[1]

-

Critical Limit: Identify

.[1] Process temperature must never exceed

Purity Re-test (HPLC)

Visualized Decision Logic

The following diagrams illustrate the critical decision pathways for storage and decomposition logic.